molecular formula C23H14Li2O6 B13763347 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt CAS No. 59413-58-0

2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt

Cat. No.: B13763347
CAS No.: 59413-58-0
M. Wt: 400.3 g/mol
InChI Key: WOVQWDBCQLVNRC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a methylene bridge and substituted with carboxylic acid and hydroxyl groups. The presence of lithium ions further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Using large reactors for the oxidation of 2-methylnaphthalene.

    Catalytic Substitution: Employing industrial catalysts to ensure high yield and purity.

    Neutralization: Using lithium hydroxide in controlled environments to produce the dilithium salt.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] involves:

Properties

59413-58-0

Molecular Formula

C23H14Li2O6

Molecular Weight

400.3 g/mol

IUPAC Name

dilithium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate

InChI

InChI=1S/C23H16O6.2Li/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2

InChI Key

WOVQWDBCQLVNRC-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Related CAS

130-85-8 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.